2,6-Dimethyl-3-(methylsulfonyl)aniline
Vue d'ensemble
Description
2,6-Dimethyl-3-(methylsulfonyl)aniline is an organic compound with the molecular formula C9H13NO2S It is a derivative of aniline, characterized by the presence of two methyl groups at the 2 and 6 positions and a methylsulfonyl group at the 3 position on the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-3-(methylsulfonyl)aniline typically involves the sulfonation of 2,6-dimethylaniline. One common method includes the reaction of 2,6-dimethylaniline with methylsulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Dimethyl-3-(methylsulfonyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, particularly at positions ortho and para to the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents like bromine or chlorinating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Halogenated derivatives of this compound.
Applications De Recherche Scientifique
2,6-Dimethyl-3-(methylsulfonyl)aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2,6-Dimethyl-3-(methylsulfonyl)aniline depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the methylsulfonyl group can influence its binding affinity and specificity towards these targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Dimethylaniline: Lacks the methylsulfonyl group, making it less reactive in certain chemical reactions.
3-Methylsulfonylaniline: Similar structure but without the additional methyl groups at the 2 and 6 positions.
Uniqueness
2,6-Dimethyl-3-(methylsulfonyl)aniline is unique due to the combination of methyl and methylsulfonyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
Activité Biologique
2,6-Dimethyl-3-(methylsulfonyl)aniline is a compound that has garnered interest due to its potential biological activities, particularly in pharmacology and toxicology. This article aims to provide a comprehensive overview of its biological activity, including metabolism, toxicity, and therapeutic potential, supported by relevant data tables and case studies.
This compound is an aromatic amine characterized by the presence of both methyl and methylsulfonyl groups. Its structure can influence its solubility, reactivity, and interaction with biological systems.
Human Metabolism
Research indicates that 2,6-dimethylaniline is metabolized in humans primarily through oxidation and conjugation pathways. Studies have shown that this compound can form hemoglobin adducts, which are indicative of exposure levels. For instance, elevated levels of 2,6-dimethylaniline hemoglobin adducts were found in patients treated with lidocaine, suggesting significant metabolic conversion in clinical settings .
Animal Studies
In animal models, such as Wistar rats, the absorption and metabolism of 2,6-dimethylaniline have been extensively studied. The compound was administered intragastrically at a dose of 10 mg/kg, resulting in rapid absorption with a half-time of approximately 14.4 minutes . Major metabolites identified include 4-hydroxy-2,6-dimethylaniline and 3-methyl-2-aminobenzoic acid .
Toxicity
The toxicity profile of this compound has been evaluated through various studies. The compound exhibits cytotoxic effects on certain cell lines at higher concentrations. For example, studies have reported that exposure to high doses can lead to significant cell death in hepatic and neuronal cell lines .
Therapeutic Potential
Recent investigations have explored the potential therapeutic applications of this compound. It has been noted for its inhibitory effects on certain kinases involved in cancer progression. For instance, compounds structurally related to this compound have shown promising results as multi-target-directed ligands (MTDLs) against Alzheimer’s disease by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) .
Case Studies
- Study on Drug Metabolism : A study involving patients receiving lidocaine demonstrated that 2,6-dimethylaniline was a significant metabolite formed during drug metabolism. Hemoglobin adduct levels correlated with exposure levels and provided insights into the compound's biotransformation processes in humans .
- Cytotoxicity Assessment : In vitro studies on various cancer cell lines indicated that this compound derivatives exhibited selective cytotoxicity. The IC50 values for these compounds ranged from 50 to 100 µM depending on the specific cell line tested .
Data Tables
Study | Method | Findings |
---|---|---|
Human Metabolism Study | Hemoglobin Adduct Analysis | Elevated adduct levels in lidocaine patients; indicative of biotransformation |
Rat Absorption Study | Pharmacokinetic Analysis | Rapid absorption with a half-time of 14.4 min; major metabolites identified |
Cytotoxicity Study | Cell Viability Assay | IC50 values between 50-100 µM in various cancer cell lines |
Propriétés
IUPAC Name |
2,6-dimethyl-3-methylsulfonylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2S/c1-6-4-5-8(13(3,11)12)7(2)9(6)10/h4-5H,10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAWUBBZDJUPVOE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)S(=O)(=O)C)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80375506 | |
Record name | 2,6-dimethyl-3-(methylsulfonyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80375506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10311-40-7 | |
Record name | 2,6-dimethyl-3-(methylsulfonyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80375506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-Dimethyl-3-(methylsulfonyl)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.